Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride
Technical Monograph: 2,3-Dichloroquinoxaline-6-carbonyl chloride
Executive Summary
This guide provides a comprehensive technical analysis of 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5), a high-value heterocyclic electrophile used extensively in medicinal chemistry.[1] Distinguished by its dual-reactivity profile, this compound serves as a linchpin in the synthesis of bioactive quinoxaline derivatives, particularly in the development of anticancer (e.g., acid ceramidase inhibitors) and antimicrobial agents.[1]
The following sections detail the physicochemical profile, validated synthesis protocols, and mechanistic reactivity of this compound, designed to support researchers in optimizing yield and selectivity during drug development campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | 2,3-Dichloroquinoxaline-6-carbonyl chloride |
| CAS Number | 17880-88-5 |
| Molecular Formula | C₉H₃Cl₃N₂O |
| Molecular Weight | 261.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 114–116 °C |
| Solubility | Soluble in DCM, THF, DMF; reacts with water/alcohols |
| Storage | 2–8°C, under inert atmosphere (Ar/N₂), strictly anhydrous |
Synthesis & Production Protocols
Mechanistic Rationale
The synthesis of 2,3-dichloroquinoxaline-6-carbonyl chloride typically proceeds via the chlorination of 2,3-dihydroxyquinoxaline-6-carboxylic acid (or its 2,3-dichloro-6-carboxylic acid analog). The choice of chlorinating agent is critical:
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Thionyl Chloride (SOCl₂): Standard for converting carboxylic acids to acid chlorides.[2][3] Requires catalytic DMF to form the reactive Vilsmeier-Haack intermediate.
-
Bis(trichloromethyl) carbonate (Triphosgene): A safer, solid alternative to phosgene that offers cleaner conversion with easier workup, preferred in modern GMP-like settings.
Protocol A: The Triphosgene Method (High Purity)
Recommended for gram-scale synthesis where purity is paramount.
Reagents:
-
Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid (1.0 eq)
-
Reagent: Bis(trichloromethyl) carbonate (0.4 eq)
-
Catalyst: DMF (anhydrous, 2-3 drops)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon.
-
Dissolution: Suspend the carboxylic acid precursor in anhydrous DCM (0.2 M concentration). Add catalytic DMF.
-
Addition: Dissolve triphosgene in a minimal amount of DCM and add dropwise to the suspension at 0°C. Caution: Gas evolution (HCl, CO₂) will occur.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. If the solid does not dissolve, heat to reflux (40°C) for 1 hour.
-
Validation Point: Monitor by TLC (aliquot quenched with methanol). The disappearance of the starting acid spot and the appearance of the methyl ester (formed from the quench) indicates completion.
-
Workup: Evaporate solvent under reduced pressure. The residue is the crude acid chloride.
-
Purification: Recrystallize from dry hexane/DCM if necessary, though the crude is often sufficient for immediate use.
Protocol B: The Thionyl Chloride Method (Scale-Up)
Recommended for larger batches.
Reagents:
-
Precursor: 2,3-Dichloroquinoxaline-6-carboxylic acid
-
Reagent: Thionyl Chloride (Excess, acts as solvent)
-
Catalyst: DMF[4]
Methodology:
-
Reflux: Suspend the acid in neat SOCl₂ (5–10 volumes). Add 1 drop of DMF.
-
Heating: Reflux at 75–80°C for 2–4 hours. The suspension should clear as the acid chloride forms.
-
Degassing: Distill off excess SOCl₂ under vacuum.
-
Azeotrope: Add anhydrous toluene and evaporate twice to remove residual traces of SOCl₂ and HCl.
Reactivity & Applications in Drug Discovery[1]
Dual Electrophilic Centers
This molecule is unique due to its two distinct types of electrophilic sites, allowing for orthogonal functionalization:
-
Acyl Chloride (C-6): Highly reactive towards nucleophiles (amines, alcohols) to form amides/esters.[1] This is typically the first point of derivatization.
-
Imidoyl Chlorides (C-2, C-3): The chlorine atoms on the pyrazine ring are activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient nature of the quinoxaline core.
Strategic Workflow
Researchers usually follow a sequence where the labile acyl chloride is reacted first at low temperatures, followed by the displacement of the ring chlorines at elevated temperatures.
Figure 1: Sequential functionalization strategy for 2,3-dichloroquinoxaline-6-carbonyl chloride.
Key Application Areas
-
Anticancer Agents: Derivatization at C-6 with hydrophobic amines has yielded potent Acid Ceramidase inhibitors.
-
Antimicrobials: Substitution at C-2/C-3 with piperazine or morpholine moieties enhances solubility and target affinity.
-
Fluorescent Probes: The quinoxaline core is fluorogenic; derivatives are used in cellular imaging.
Safety & Handling (E-E-A-T)
-
Corrosivity: The compound hydrolyzes rapidly in moist air to release Hydrogen Chloride (HCl) gas. It causes severe skin burns and eye damage.
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield are mandatory. Handle only in a fume hood.
-
Quenching: Quench excess reagent with saturated Sodium Bicarbonate (NaHCO₃) solution slowly to neutralize acid byproducts.
References
-
Benchchem. 2,3-Dichloroquinoxaline-6-carbonyl chloride (CAS 17880-88-5) Product Description.[1][5][6]Link
-
BLD Pharm. Safety Data Sheet: 2,3-Dichloroquinoxaline-6-carbonyl chloride.Link
-
ChemicalBook. 2,3-Dichloroquinoxaline-6-carbonyl chloride Properties and Suppliers.Link
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.Link
-
Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.Link
Sources
- 1. 2,3-Dichloroquinoxaline-6-carbonyl chloride|17880-88-5 [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,3-Dichloroquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE price,buy 2,3-DICHLORO QUINOXALINE-6-CARBONYL CHLORIDE - chemicalbook [m.chemicalbook.com]
